Flavanthrone
Overview
Description
It is now being explored for its potential in electronic materials, rechargeable batteries, and as a component in photo- and semiconductors . The compound is known for its ability to undergo redox transitions, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Flavanthrone, also known as Vat Yellow 1, is a dye that can be reduced to radical anions and dianions . The primary targets of this compound are the carbonyl C=O bonds and the C-C(O) bonds . These bonds undergo significant changes during the reduction process .
Mode of Action
The reduction of this compound is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C-C(O) bonds . This reduction is manifested in optical spectra by an essential red shift of the intense band of pristine this compound at 440 nm . A new intense band appears for the this compound˙− radical anion at 960 nm in the NIR range but this band decreases in intensity for dianion salts .
Biochemical Pathways
It is known that the reduction of this compound leads to the formation of radical anions and dianions . This process could potentially impact various biochemical pathways, particularly those involving redox reactions.
Result of Action
The reduction of this compound results in the formation of radical anions and dianions . These molecules are packed in uniform stacks with effective π–π interactions between this compound 2− units . This process is accompanied by significant changes in the optical spectra of this compound .
Biochemical Analysis
Biochemical Properties
Flavanthrone interacts with various biomolecules in its reduced state. The reduction of this compound is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C–C(O) bonds . This reduction is manifested in optical spectra by an essential red shift of the intense band of pristine this compound .
Cellular Effects
It is known that the reduction of this compound leads to the formation of radical anions and dianions These molecules could potentially interact with cellular components, influencing cell function
Molecular Mechanism
This compound’s molecular mechanism of action is largely based on its reduction to radical anions and dianions . These reduced forms of this compound can interact with other molecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the reduction of this compound leads to significant changes in its optical spectra
Metabolic Pathways
The reduction of this compound suggests that it may interact with enzymes or cofactors involved in reduction-oxidation (redox) reactions .
Subcellular Localization
Given its interactions with various biomolecules, it is possible that this compound could be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavanthrone can be synthesized through the reduction of its precursor compounds. One method involves the reduction of this compound to its radical anions and dianions, which can be crystallized in the form of various salts. For example, the reduction can be achieved using sodium cryptate, resulting in the formation of {Crypt(Na+)}(this compound˙−)·2C6H4Cl2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, where the compound is reduced to its radical anion and dianion states. The reaction conditions are carefully controlled to ensure the purity and stability of the final product. The use of vanadocene in the reduction process has also been explored to yield zwitterionic complexes .
Chemical Reactions Analysis
Types of Reactions: Flavanthrone undergoes several types of chemical reactions, including reduction, oxidation, and complex formation. The reduction of this compound is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C-C(O) bonds .
Common Reagents and Conditions:
Complex Formation: Vanadocene is used to form zwitterionic complexes with this compound.
Major Products:
Radical Anion: this compound˙−
Dianion: Flavanthrone2−
Zwitterionic Complex: {(Cp2V+)2(Flavanthrone2−)}·2C6H4Cl2
Scientific Research Applications
Flavanthrone has a wide range of scientific research applications:
Comparison with Similar Compounds
Flavanthrone is unique in its ability to form stable radical anion and dianion states. Similar compounds include:
Indanthrone: Another organic dye with similar redox properties.
Chloranil: Used in the formation of zwitterionic complexes with this compound.
This compound stands out due to its stability and the ease with which it can form complexes with other molecules, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
16,30-diazaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPJZBYFYBYKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060056 | |
Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475-71-8 | |
Record name | Flavanthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C. I. Vat Yellow 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLAVANTHRONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39910 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | FLAVANTHRONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16091 | |
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Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.818 | |
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Record name | FLAVANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FA52JAB7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of flavanthrone?
A1: this compound has a molecular formula of C28H12N2O2 and a molecular weight of 408.40 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have investigated various spectroscopic characteristics of this compound, including:* Infrared (IR) spectroscopy: This technique has been used to study the carbonyl group frequencies of this compound and other polynuclear quinones. []* Raman spectroscopy: Both normal Raman and surface-enhanced Raman scattering (SERS) spectra have been obtained for this compound, aiding in spectral assignments and understanding its interaction with surfaces. []* UV-Vis spectroscopy: This method has been employed to study the electronic absorption properties of this compound and its derivatives, providing insights into their electronic structure and potential applications in organic electronics. [, ]
Q3: What is the crystal structure of this compound?
A3: this compound crystallizes in the space group P21/a. Its crystal structure reveals planar molecules stacked with an interplanar distance of 3.44 Å, consistent with similar structures. []
Q4: How does this compound interact with surfaces?
A4: Studies have shown that this compound exhibits epitaxial growth on specific substrates:* On NaCl, it forms needle-like crystallites oriented along the ⟨110⟩ directions. []* On KCl, it grows as dendroid crystals with a standing b-axis orientation and apparent C4v symmetry. []
Q5: Is this compound stable in different chemical environments?
A5: Research suggests that the stability of this compound can be influenced by its chemical environment:* While generally considered a "non-active" dye, this compound can exhibit photoreactivity, particularly when exposed to light corresponding to its second absorption band. []* The presence of aldehyde and carboxyl groups has been shown to decrease the affinity of vat dyes, including leuco-flavanthrone, for modified celluloses, suggesting potential stability issues in such environments. []
Q6: Does this compound exhibit any catalytic properties?
A6: While specific catalytic applications of this compound haven't been extensively reported in the provided literature, its ability to exist in radical anion and dianion states suggests potential for redox-mediated catalysis. [] Further research is needed to explore this aspect.
Q7: Have computational methods been applied to study this compound?
A7: Yes, computational chemistry has played a role in understanding this compound:* Density Functional Theory (DFT): DFT calculations have been employed to aid in assigning vibrational modes in Raman spectra and to predict the electronic properties of this compound derivatives. [, ]* Bond Length Calculations: Researchers have used computational methods to calculate bond lengths in this compound and related compounds, providing insights into their molecular structure. []
Q8: How do structural modifications affect the properties of this compound?
A8: Modifying the this compound structure can significantly alter its properties:* Solubility: Reducing the carbonyl groups and introducing alkoxy substituents enhance the solubility of this compound derivatives, making them suitable for solution processing in organic electronic applications. []* Electrochemical Properties: Interestingly, the length of the alkoxy substituent in soluble this compound derivatives doesn't significantly impact their ionization potential or electron affinity. []* Photophysical Properties: Substitutions on the this compound core can impact its photophysical properties, including absorption and emission characteristics. Further research is needed to establish clear structure-property relationships in this context.
Q9: What analytical methods are used to characterize this compound?
A9: Various techniques are employed for this compound analysis, including:* Electron microscopy: This method allows researchers to visualize the morphology and epitaxial growth of this compound on different substrates. []* X-ray diffraction: This technique is used to determine the crystal structure and intermolecular interactions in this compound. []
Q10: Are there alternatives to this compound in its various applications?
A10: Yes, several alternatives to this compound exist, particularly in the realm of dyes and pigments:* Vat Dyes: Other vat dyes, such as indanthrone, pyranthrone, and anthanthrone, offer different shades and properties. [, ] * Organic Semiconductors: The field of organic electronics is continuously evolving, with new materials constantly being developed. Alternatives to this compound derivatives in OLEDs are actively being researched.
Q11: What are the considerations for recycling and waste management of this compound?
A11: As with many dyes and organic electronic materials, responsible disposal and recycling of this compound are crucial to minimize environmental impact. Specific methods will depend on the application and formulation of the compound.
Q12: What resources are essential for research on this compound?
A12: Effective research on this compound benefits from:* Spectroscopic facilities: Access to IR, Raman, and UV-Vis spectroscopy is crucial for characterizing the compound and its derivatives.* Crystallography equipment: X-ray diffraction facilities are essential for determining crystal structures.* Computational resources: Access to computational chemistry software and expertise enables researchers to model this compound's properties and explore potential modifications.
Q13: What are some key historical milestones in this compound research?
A13:
Synthesis and Characterization: The early 20th century witnessed the synthesis and initial characterization of this compound, marking its entry into the world of dyes and pigments. []* Crystal Structure Determination: The determination of this compound's crystal structure in the mid-20th century provided crucial insights into its molecular packing and intermolecular interactions. []* Emergence in Organic Electronics:* Recent exploration of this compound derivatives as potential materials for OLEDs marks a significant milestone, expanding its application beyond traditional dye chemistry. []
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